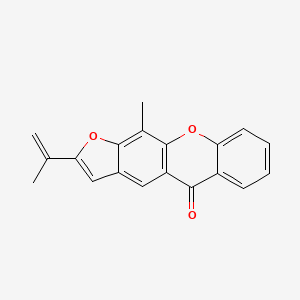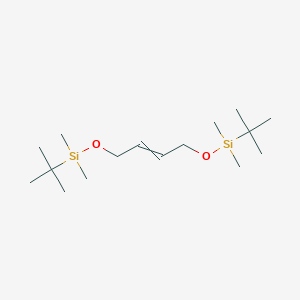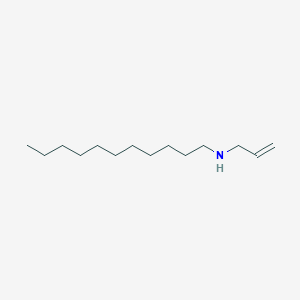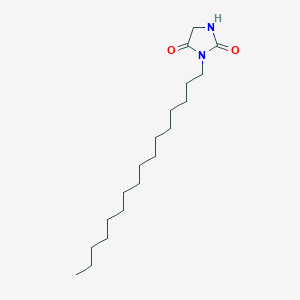![molecular formula C19H27F3 B14283756 1,2,3-Trifluoro-5-[2-(4-pentylcyclohexyl)ethyl]benzene CAS No. 156326-15-7](/img/structure/B14283756.png)
1,2,3-Trifluoro-5-[2-(4-pentylcyclohexyl)ethyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Trifluoro-5-[2-(4-pentylcyclohexyl)ethyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of three fluorine atoms attached to a benzene ring, along with a pentylcyclohexyl ethyl group
Méthodes De Préparation
The synthesis of 1,2,3-Trifluoro-5-[2-(4-pentylcyclohexyl)ethyl]benzene typically involves multiple steps. One common method includes the following steps:
Alkylation: The attachment of the pentylcyclohexyl ethyl group can be performed through Friedel-Crafts alkylation, using an alkyl halide and a Lewis acid catalyst like aluminum chloride.
Purification: The final product is purified through techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
1,2,3-Trifluoro-5-[2-(4-pentylcyclohexyl)ethyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,2,3-Trifluoro-5-[2-(4-pentylcyclohexyl)ethyl]benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the production of liquid crystals for display technologies and other advanced materials.
Mécanisme D'action
The mechanism of action of 1,2,3-Trifluoro-5-[2-(4-pentylcyclohexyl)ethyl]benzene involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with hydrophobic pockets in proteins and enzymes. The pentylcyclohexyl ethyl group contributes to the compound’s overall conformation and binding affinity, influencing its biological activity.
Comparaison Avec Des Composés Similaires
1,2,3-Trifluoro-5-[2-(4-pentylcyclohexyl)ethyl]benzene can be compared with other similar compounds, such as:
1,2,3-Trifluorobenzene: Lacks the pentylcyclohexyl ethyl group, resulting in different chemical and biological properties.
1,3,5-Trifluorobenzene: Has a different fluorine substitution pattern, affecting its reactivity and applications.
1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene: Similar structure but with a propyl group instead of a pentyl group, leading to variations in its physical and chemical properties.
Propriétés
Numéro CAS |
156326-15-7 |
|---|---|
Formule moléculaire |
C19H27F3 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
1,2,3-trifluoro-5-[2-(4-pentylcyclohexyl)ethyl]benzene |
InChI |
InChI=1S/C19H27F3/c1-2-3-4-5-14-6-8-15(9-7-14)10-11-16-12-17(20)19(22)18(21)13-16/h12-15H,2-11H2,1H3 |
Clé InChI |
XLUFQXCXTHDHEJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1CCC(CC1)CCC2=CC(=C(C(=C2)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-[(4-hydroxyphenyl)sulfanyl]prop-2-enoate](/img/structure/B14283690.png)



![[2,6,15,19-Tetraazaicosane-1,20-diyldi(4,1-phenylene)]dimethanesulfonic acid](/img/structure/B14283704.png)
![1-[tert-Butyl(dimethoxy)silyl]piperidine](/img/structure/B14283711.png)

![1-[(4-Chlorophenoxy)methyl]pyrano[2,3-c][1]benzopyran-5(3H)-one](/img/structure/B14283718.png)
![Benzonitrile, 2-[[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]amino]-](/img/no-structure.png)




